molecular formula C13H16N2O2 B13887884 N-(4-oxocyclohexyl)-2-pyridin-2-ylacetamide

N-(4-oxocyclohexyl)-2-pyridin-2-ylacetamide

Cat. No.: B13887884
M. Wt: 232.28 g/mol
InChI Key: QPKHUMMALICDRC-UHFFFAOYSA-N
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Description

N-(4-oxocyclohexyl)-2-pyridin-2-ylacetamide is an organic compound with the molecular formula C13H16N2O2 It is characterized by a cyclohexanone ring attached to an acetamide group, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxocyclohexyl)-2-pyridin-2-ylacetamide typically involves the reaction of 4-oxocyclohexanone with 2-pyridin-2-ylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or recrystallization techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(4-oxocyclohexyl)-2-pyridin-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-oxocyclohexyl)-2-pyridin-2-ylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-oxocyclohexyl)-2-pyridin-2-ylacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-oxocyclohexyl)-2-pyridin-2-ylacetamide is unique due to the presence of both a cyclohexanone and a pyridine ring, which confer specific chemical properties and potential biological activities. Its dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

N-(4-oxocyclohexyl)-2-pyridin-2-ylacetamide

InChI

InChI=1S/C13H16N2O2/c16-12-6-4-10(5-7-12)15-13(17)9-11-3-1-2-8-14-11/h1-3,8,10H,4-7,9H2,(H,15,17)

InChI Key

QPKHUMMALICDRC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1NC(=O)CC2=CC=CC=N2

Origin of Product

United States

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